molecular formula C10H13NO3 B7819787 Methyl 5-amino-2-ethoxybenzoate

Methyl 5-amino-2-ethoxybenzoate

Cat. No.: B7819787
M. Wt: 195.21 g/mol
InChI Key: UGTGGYHUHHEODC-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-ethoxybenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 5-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-2-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways would vary based on the specific biological context.

Comparison with Similar Compounds

Methyl 5-amino-2-ethoxybenzoate can be compared with other similar compounds such as:

    Methyl 5-amino-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group. The ethoxy group may confer different solubility and reactivity properties.

    Ethyl 5-amino-2-ethoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester. This difference can affect the compound’s reactivity and biological activity.

Properties

IUPAC Name

methyl 5-amino-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTGGYHUHHEODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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